Tert-butyl 2-amino-5-cyanobenzoate
Description
Tert-butyl 2-amino-5-cyanobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the ortho position (C2), and a cyano group at the para position (C5) relative to the ester moiety. The tert-butyl group enhances steric bulk and lipophilicity, while the amino and cyano groups contribute to electronic effects and reactivity.
Properties
CAS No. |
668261-28-7 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-cyanobenzoate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-6H,14H2,1-3H3 |
InChI Key |
IUZXJAHIUFLECG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize tert-butyl 2-amino-5-cyanobenzoate involves the Ritter reaction. This reaction converts a nitrile to a N-tert-butyl amide through reaction with a tert-butyl cation. The tert-butyl cation is typically generated from either isobutylene gas or tert-butanol in the presence of an acid .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Ritter reactions due to their efficiency and scalability. The reaction is typically carried out in a controlled environment to manage the flammable isobutylene gas generated during the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-cyanobenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Tert-butyl 2-amino-5-cyanobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-cyanobenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
Substituent Variation and Structural Analogues
The following table summarizes key structural and functional differences between tert-butyl 2-amino-5-cyanobenzoate and its analogues:
Properties inferred from structural analogues.
Electronic and Steric Effects
- Amino Group (C2): The NH₂ group in this compound acts as an electron donor, activating the aromatic ring for electrophilic substitution. This contrasts with the hydroxyl group in tert-butyl 2-hydroxy-5-nitrobenzoate, which is more acidic and less activating .
- Cyano Group (C5): The CN substituent is strongly electron-withdrawing, stabilizing negative charges and directing further substitution. Comparatively, fluorine in tert-butyl 2-amino-5-fluorobenzoate provides moderate electronegativity without significant steric hindrance .
- Tert-Butyl Ester: The bulky tert-butyl group in all listed compounds improves solubility in organic solvents and resistance to hydrolysis compared to methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate) .
Reactivity and Stability
- Hydrolysis Resistance: The tert-butyl ester group in the target compound and analogues (e.g., ) resists hydrolysis under mild acidic/basic conditions, unlike methyl esters, which are more labile .
- Decomposition Risks: Like other tert-butyl derivatives, exposure to strong acids (e.g., HCl, H₂SO₄) may decompose the ester to release isobutylene gas, a flammability hazard .
- Nitro Group Reactivity: Tert-butyl 2-hydroxy-5-nitrobenzoate is prone to redox reactions due to the nitro group, limiting its stability in reducing environments .
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